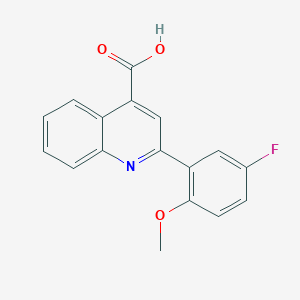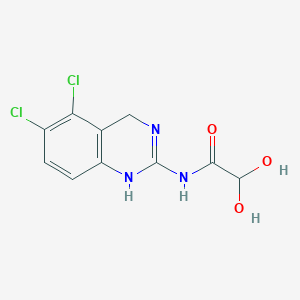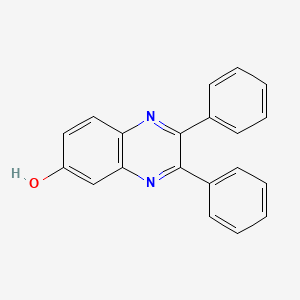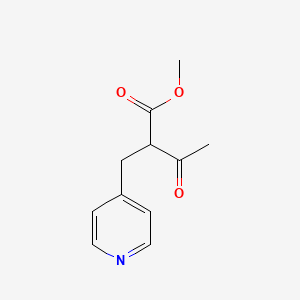
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid is an organic compound that features both an indene and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Amination: The indene derivative is then subjected to amination reactions to introduce the amino group at the desired position.
Nitration: The benzoic acid derivative undergoes nitration to introduce the nitro group.
Coupling Reaction: Finally, the indene and benzoic acid derivatives are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Indene ketones or alcohols.
Applications De Recherche Scientifique
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid is unique due to the presence of both an indene and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
195379-34-1 |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-5-ylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C16H14N2O4/c19-16(20)14-7-6-13(18(21)22)9-15(14)17-12-5-4-10-2-1-3-11(10)8-12/h4-9,17H,1-3H2,(H,19,20) |
Clé InChI |
UIHZQDLQZGQHTO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)





![[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11836959.png)
![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)

![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)


![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)

